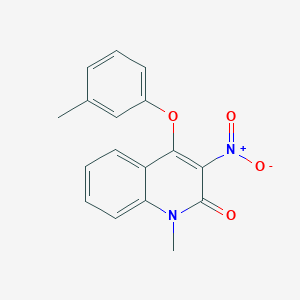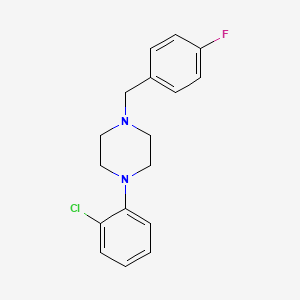
N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine, also known as CTZ, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the thiazole family of compounds, which are known for their diverse biological activities. CTZ has been shown to have a range of biological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. In
科学的研究の応用
N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine has been widely studied for its potential applications in scientific research. One area of research is its anti-inflammatory properties. N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. This suggests that N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine may have potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research is N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine's anti-cancer properties. N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine has been shown to induce apoptosis, or programmed cell death, in a range of cancer cell lines, including breast, lung, and colon cancer cells. This suggests that N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine may have potential as a treatment for cancer.
N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine has also been studied for its anti-viral properties. It has been shown to inhibit the replication of several viruses, including influenza A virus and herpes simplex virus type 1. This suggests that N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine may have potential as a treatment for viral infections.
作用機序
The mechanism of action of N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine is not fully understood, but it is thought to involve the inhibition of several signaling pathways. N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine has been shown to inhibit the activation of nuclear factor-κB, a transcription factor that plays a key role in inflammation and cancer. N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine has also been shown to inhibit the activation of mitogen-activated protein kinases, which are involved in a range of cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-viral properties, N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine has been shown to have antioxidant properties. It has been shown to scavenge free radicals and protect against oxidative stress.
実験室実験の利点と制限
One advantage of N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine is that it is relatively easy to synthesize and purify. This makes it a cost-effective compound for lab experiments. However, one limitation of N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine is that its mechanism of action is not fully understood. This makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine. One area of research is to further investigate its anti-inflammatory properties and its potential as a treatment for inflammatory diseases. Another area of research is to investigate its anti-cancer properties and its potential as a treatment for cancer. Additionally, further research is needed to fully understand its mechanism of action and to design experiments to study its effects.
合成法
The synthesis of N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine involves the reaction of 3-chloroaniline and 4-methylphenacyl bromide in the presence of potassium carbonate and sulfur powder. The reaction takes place in acetonitrile at a temperature of 80°C for 24 hours. The resulting product is then purified by recrystallization from ethanol to yield N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine as a white solid.
特性
IUPAC Name |
N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c1-11-5-7-12(8-6-11)15-10-20-16(19-15)18-14-4-2-3-13(17)9-14/h2-10H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWCGNBWXAQLOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-tert-butyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5879578.png)
![3-(4-methoxyphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B5879583.png)
![N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide](/img/structure/B5879585.png)
![2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B5879588.png)

![1-{[(4-chlorobenzyl)thio]acetyl}piperidine](/img/structure/B5879608.png)
![6-{[4-(tert-butylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5879620.png)
![N-hexyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5879623.png)
![N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5879639.png)


![5-[(1-isopropyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5879684.png)
![N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5879691.png)